Based on the search results, here is the core technical identity of Neodol 25-3S:
| Property | Description |
|---|---|
| Chemical Name | This compound [1] [2] [3] |
| CAS Registry Number | 12688-28-7 [1] [2] [3] |
| Chemical Description | C12-15 Alcohol Ethoxylate, 3 EO [4] |
| Product Type | Nonionic Surfactant [4] |
| Chemical Class | Synthetic alcohol ethoxylate [4] |
Key Features and Functions this compound is a nonionic surfactant petrochemical-derived [4]. Its notable features include stability in both acidic and alkaline environments, as well as functioning as a water-in-oil (W/O) emulsifier [4]. It is also recognized for its wetting properties [4].
The search results lack specific experimental methodologies for this compound. However, the diagram below outlines a general workflow for characterizing and applying a surfactant like this compound in a research setting, which aligns with your professional needs.
A general workflow for surfactant R&D.
The following table summarizes the key identifiers for this compound, which is most accurately referred to as Sodium C12-15 Alketh-3 Sulfate or Sodium C12-C15 Pareth Sulfate [1] [2].
| Property | Description |
|---|---|
| INCI Name | Sodium C12-15 Alketh-3 Sulfate [1] |
| Common Synonyms | Sodium C12-C15 Pareth Sulfate; Alcohols, C12-C15, ethoxylated, sulfated, sodium salts [2] |
| CAS Number | 125301-92-0 (for ethoxylated form) [2] |
| EC/List No. | Polymer (for ethoxylated form) [2] |
| Molecular Formula | Not explicitly stated in search results |
| Structure | Synthetic surfactant from C12-15 fatty alcohols, ethoxylated with ~3 EO units, then sulfated and neutralized with sodium [1]. |
Commercial products are often supplied as aqueous solutions. The table below presents typical specification data for Sodium C12-C15 Pareth Sulfate [2].
| Property | Specification / Value |
|---|---|
| Appearance | Colorless liquid [2] |
| Assay (Active Substance) | 26 - 28% [2] |
| Density (at 20°C) | 1.04 g/cm³ [2] |
| Moisture Content | Approximately 70% (inferred from 28% assay) [2] |
| Non-sulfonated Substances | ≤ 4.5% (m/m, converted to active substance) [2] |
| Sodium Sulfate | ≤ 2% (m/m, converted to active substance) [2] |
The industrial synthesis involves a two-step process from a mixture of fatty alcohols (C12 to C15 carbon chain lengths) [1]. The "triethenoxy" (or Alketh-3) descriptor means the alcohols are first reacted with an average of three molecules of ethylene oxide (EO) before sulfation. The workflow is as follows:
Synthesis pathway for Sodium C12-15 Alketh-3 Sulfate [1].
As an anionic surfactant, its functionality stems from its amphiphilic molecular structure. The molecule has a lipophilic hydrocarbon tail (the C12-15 alkyl chain) and a hydrophilic head group (the sulfated ethoxylate sodium salt). This structure allows it to perform its primary functions through the following mechanism:
Functional mechanism of Sodium C12-15 Alketh-3 Sulfate as a surfactant [3] [1].
This surfactant is valued for balancing effective cleaning with relative mildness. The table below outlines its key functions and applications.
| Function | Role in Formulation | Example Products |
|---|---|---|
| Cleansing [3] [1] | Lifts oils, dirt, and impurities from skin and hair by reducing water's surface tension. | Shampoos, facial cleansers, body washes, liquid hand soaps [1]. |
| Foaming [3] [1] | Creates a stable, creamy lather that enhances the sensory experience and perception of efficacy. | Bubble baths, rinse-off masks, foaming cleansers [1]. |
| Emulsifying [3] | Promotes the formation of fine mixtures between immiscible liquids (e.g., oil and water). | Could be used in cleansing lotions and creams. |
| Surfactant [3] | Primary surface-active agent that enables even distribution and wetting. | All cleaning and foaming products [3]. |
Sodium C12-15 Alketh-3 Sulfate is a versatile, mild anionic surfactant highly valuable in personal care formulations. Its synthesis via ethoxylation before sulfation is key to its improved mildness profile compared to earlier-generation alkyl sulfates.
A complete technical whitepaper would require more detailed experimental data on aspects like Critical Micelle Concentration (CMC), exact molecular weight, and toxicological study reports, which were not available in the current search results.
Despite the limited public data, you can use the following workflow to guide your research efforts. This diagram outlines the key steps to gather the necessary information.
The table below summarizes the basic information found in the search results.
| Property | Details |
|---|---|
| Product Name | This compound [1] [2] [3] |
| CAS Registry Number | 12688-28-7 [1] [2] [3] |
| Chemical Structure | Information unavailable in search results |
| Molecular Formula | Information unavailable in search results |
| Molecular Weight | Listed as 0 (suggesting a mixture or undefined value) [1] |
| Key Challenge | Sale is prohibited under patent laws; patent owner has not released information [1]. |
While specific data is unavailable, you can infer some characteristics based on its classification as a primary alcohol ethoxylate:
The search results mention that Gas Chromatography (GC) with derivatization is a standard method for analyzing similar compounds [4]. Here is a potential protocol:
Neodol 25-3S is the sulfated derivative of Neodol 25-3, which is a nonionic surfactant from Shell Chemicals' NEODOL range [1] [2]. The table below summarizes the core identity of the base material and the final product.
| Property | Description |
|---|---|
| Product Name | This compound (Sulfated) / Neodol 25-3 (Base Ethoxylate) [1] [2] |
| CAS Registry Number | 12688-28-7 [3] [4] [5] |
| Base Material Description | Neodol 25-3: A C12-15 linear primary alcohol ethoxylate with an average of 3 moles of ethylene oxide (EO) [1]. |
| Chemical Description | The "S" in 25-3S indicates it is the alcohol ethoxysulfate (also called ether sulfate) derivative of Neodol 25-3 [1]. |
While the precise mechanism for Neodol 25-3 is not detailed, the general process involves reacting the terminal hydroxyl group (-OH) of the ethoxylate chain with a sulfating agent (typically sulfur trioxide or chlorosulfonic acid) to form an anionic surfactant.
The diagram below illustrates this general sulfation workflow and the relationship between the base material and the final product.
The search results indicate that sulfated derivatives like this compound are commercially supplied for formulation, but specific synthesis protocols are not publicly detailed. One supplier lists "SierraSulf Neodol 25-3" as a clear to slightly hazy liquid with 60% activity [2].
Neodol 25-3 is highlighted as a key grade for sulfation to produce alcohol ethoxysulfates, which are widely used in high-performance applications due to their high solubility, excellent detergency, and hard water tolerance [1]. Primary uses include:
The following notes outline the core principles and experimental considerations for understanding and measuring surfactant adsorption on sandstone substrates, a critical process in applications like enhanced oil recovery (EOR) [1].
1. Fundamental Adsorption Mechanisms The primary driving force for surfactant adsorption is the interaction between the surfactant molecules and the rock surface. The mechanism depends heavily on the surfactant type and the sandstone's surface charge, which is typically negative [1].
2. Classical Adsorption Isotherm Models Experimental adsorption data is fitted to mathematical models to quantify adsorption parameters and infer mechanisms. The table below summarizes the most relevant models.
| Isotherm Model | Mathematical Form | Application & Interpretation |
|---|
3. Experimental Parameters Influencing Adsorption Key factors that must be controlled and reported in any adsorption study include:
This protocol describes a static adsorption experiment to measure the adsorption isotherm of a surfactant on sandstone powder, based on recent experimental practices [6] [2].
Workflow: Static Adsorption Experiment
1. Materials Preparation
2. Experimental Procedure
3. Data Calculation The amount of surfactant adsorbed per gram of sandstone (qₑ) is calculated using a mass balance equation: qₑ (mg/g) = (C₀ - Cₑ) * V / m Where:
4. Isotherm Modeling
Emerging Predictive Approaches Beyond classical models, advanced computational methods are being developed. Physics-Informed Neural Networks (PINNs) can integrate molecular features of the surfactant (represented by COSMO-screened charge density), testing conditions, and solid properties into a single predictive model, offering a more universal tool for adsorption prediction [5].
Technical Considerations for EOR
This compound is a surfactant supplied by Shell Chemicals. The table below summarizes its key identifiers:
| Property | Description |
|---|---|
| Product Name | This compound [1] |
| CAS Registry Number | 12688-28-7 [1] [2] |
| Chemical Description | C12-15 Alcohol Ethoxylate, 3 EO (Ethylene Oxide) [3] |
| Base Alcohol | Neodol 25 (a blend of C12, C13, C14, and C15 linear primary alcohols) [3] |
Key Characteristics: As a nonionic surfactant, this compound is known for its stability in both acidic and alkaline environments [4]. It is classified as a sulphation-grade ethoxylate, meaning it is designed to be converted into a more powerful anionic surfactant (alcohol ethoxysulphate) for high-foaming applications [3].
While the search results do not mention textile applications, they detail uses in other sectors that may share similar mechanistic principles.
| Application Area | Function & Details |
|---|---|
| Light-Duty Liquid Detergents | Used as a raw material for sulfation to create high-foaming anionic surfactants for products like dishwashing liquids [3]. |
| Hard Surface Cleaners | Effective in formulations for all-purpose cleaners, bathroom cleaners, and floor cleaners due to its grease-cutting abilities [3]. |
| Laundry Detergents | Provides detergency for removing soils and stains from fabrics; compatible with builders and enzymes [3]. |
Based on its properties, this compound could be evaluated as a scouring and wetting agent for textile processing. The following diagram outlines a potential experimental workflow for this application.
Objective: To assess the effectiveness of this compound as a scouring agent for removing natural oils, waxes, and impurities from raw cotton fabric.
Materials:
Methodology:
For researchers developing textile applications, consider these factors based on the general properties of Neodol surfactants:
Introduction Alkaline-Surfactant (AS) flooding enhances oil recovery by combining alkali to react with acidic crude oil components and surfactants to reduce interfacial tension (IFT). Neodol 25-3S is an alcohol ethoxysulfate surfactant that functions as a highly effective preformed cosurfactant in alkaline floods [1]. Its primary role is to optimize the salinity requirement and performance of the in-situ petroleum acid soaps generated when alkali reacts with the crude oil, leading to significantly higher oil recovery compared to alkaline-only floods [1].
Mechanism of Action The enhanced oil recovery process using this compound involves several interconnected mechanisms, as illustrated below.
Core Flood Test Formulations and Results [1] Table 1: Core flood test parameters and oil recovery performance with this compound.
| Test Parameter | Test 1250 (Baseline) | Test 1254 (With this compound) | Test 1251 (With Polymer) | Test 1255 (With Polymer & Neodol) |
|---|---|---|---|---|
| Crude Oil | Mokoko South (Acid No. 2.76) | Mokoko South (Acid No. 2.76) | Mokoko South (Acid No. 2.76) | Mokoko South (Acid No. 2.76) |
| Alkali | 0.8% wt. Sodium Hydroxide | 0.8% wt. Sodium Hydroxide | 0.8% wt. Sodium Hydroxide | 0.8% wt. Sodium Hydroxide |
| Salinity | 1.00% wt. NaCl | 1.20% wt. NaCl | 1.00% wt. NaCl | 1.20% wt. NaCl |
| Preformed Surfactant | None | 0.30% wt. This compound | None | 0.30% wt. This compound |
| Polymer | None | None | Yes (concentration n/s) | Yes (concentration n/s) |
| Oil Recovery (% of water-flood residual) | 31% | 61% | 68% | 86% |
Table 2: Performance comparison of different preformed cosurfactants with a Northern Gulf Coast crude oil (Acid No. 1.0, 164°F). Alkali used was 1.55% wt. Sodium Metasilicate [1].
| Cosurfactant | Concentration (% wt.) | Oil Recovery (% of water-flood residual after 1 PV) |
|---|---|---|
| C20-24 Internal Olefin Sulfonate | 0.30% | ~44% |
| C15-18 Internal Olefin Sulfonate | 0.30% | ~37% |
| This compound | 0.30% | ~23% |
Protocol 1: Core Flood Test for AS Formulation Screening
This protocol evaluates the efficacy of AS formulations, including those with this compound, under simulated reservoir conditions [1].
Workflow for Core Flood Evaluation
Materials and Equipment
Procedure
Protocol 2: Interfacial Tension (IFT) Measurement for Salinity Optimization
The core flood efficacy is predicated on achieving ultra-low IFT. This protocol outlines the process for determining the optimum salinity for an AS formulation.
Procedure
The table below summarizes the basic identifying information for this compound. Note that specific quantitative properties like HLB value, which is critical for emulsification applications, are not available in the search results [1] [2] [3].
| Property | Description |
|---|---|
| Product Name | This compound (or the related precursor, Neodol 25-3) [2] [3] |
| CAS Number | 12688-28-7 [1] [2] |
| Chemical Description | An alcohol ethoxylate; a surfactant precursor [3] |
| Carbon Chain | C12-C13-C14-C15 linear alcohols [3] |
| Ethylene Oxide (EO) Units | 3 moles (for Neodol 25-3) [3] |
Neodol 25-3 is primarily described as a key raw material for sulfation to produce alcohol ethoxy sulfates (AES), which are high-foaming anionic surfactants [3]. The general applications are outlined below.
| Application Area | Function/Role | Formulation Context |
|---|---|---|
| Light-Duty Liquid Detergents (LDLs) | Sulfation-grade feed stock for producing alcohol ethoxy sulfates [3] | Used in combination with other surfactants (e.g., alkyl benzene sulphonate) for foam performance and grease cutting [3] |
| Hard Surface Cleaners | Base for higher-foaming anionic surfactants [3] | Appropriate for formulations like all-purpose cleaners and bathroom cleaners where higher foaming is desired [3] |
The following diagram illustrates a general development workflow for creating a surfactant-based product, such as an emulsification system, using a component like this compound.
General workflow for surfactant formulation development
To obtain the specific application notes and experimental protocols you require, I suggest these steps:
The table below summarizes the basic identifying information I found for this compound. Please note that specific quantitative data on its performance, such as interfacial tension reduction values or critical micelle concentration (CMC), is not available in the search results.
| Property | Description |
|---|---|
| Product Name | This compound [1] [2] |
| CAS Number | 12688-28-7 [1] [2] |
| Chemical Formula / Molecular Weight | Not explicitly specified [1] [2] |
The search results indicate that this compound is primarily listed on chemical supplier catalogs, but its technical data sheets and application notes are not publicly accessible, potentially due to patent restrictions mentioned by one source [1].
In the absence of specific data, here are general protocols for evaluating this compound's interfacial tension reduction properties. You can adapt these methods based on the compound's specific characteristics once you obtain its technical data sheet.
The CMC is a crucial parameter for any surfactant. This protocol outlines how to determine it using surface tension measurements.
This protocol assesses the effectiveness of this compound in lowering the interfacial tension between water and various oils.
The following diagram outlines a logical workflow for the comprehensive evaluation of a surfactant like this compound, from basic characterization to advanced property analysis.
Q1: What is the fundamental adsorption behavior of Neodol 25-3S on sandstone?
Research confirms that this compound adsorption on sandstone follows a Langmuir isotherm model across all tested salinities [1]. This indicates that the surfactant forms a single, uniform layer (monolayer) on the sandstone surface. Adsorption increases with concentration until it reaches a plateau, at which point no more surfactant can be adsorbed.
The table below summarizes the key adsorption characteristics:
| Feature | Description | Implication |
|---|---|---|
| Isotherm Model | Langmuir | Monolayer, homogeneous surface adsorption [1] |
| Kinetic Model | Information not available in search results | To be determined experimentally |
| Key Finding | Synergistic mixtures can reduce adsorption | Formulating with other surfactants (e.g., petroleum sulfonates) is a viable strategy [1] |
Q2: What is the most effective strategy to reduce this compound adsorption on sandstone?
The most promising strategy identified is the use of surfactant mixtures [1].
The following diagram illustrates the conceptual difference between single-surfactant adsorption and the reduction achieved via a synergistic mixture.
Q3: What is a detailed experimental protocol to quantify adsorption?
You can use the following batch equilibrium method to measure this compound adsorption on sandstone substrates in your lab.
Experiment: Batch Adsorption Isotherm
1. Objective: To determine the adsorption isotherm of this compound on crushed sandstone and fit the data to the Langmuir model.
2. Materials and Equipment:
3. Methodology: - Preparation: Crush and sieve the sandstone. Clean it to remove fines and contaminants (e.g., by Soxhlet extraction with toluene/methanol, followed by drying). Characterize the material using BET surface area analysis if possible [2]. - Solution Preparation: Prepare a stock solution of this compound in the brine. Dilute this to create a series of solutions (e.g., 5-10 points) covering a wide concentration range. - Experimental Run: In each glass vial, add a fixed mass of sandstone and a fixed volume of a surfactant solution. The solid-to-liquid ratio should be kept constant. - Equilibration: Seal the vials and place them on the orbital shaker. Agitate at a constant speed and temperature until equilibrium is reached (this time must be determined by a prior kinetic study). - Separation: Centrifuge the vials to separate the solid sandstone from the aqueous solution. - Analysis: Carefully extract the supernatant and analyze the equilibrium surfactant concentration (( C_e )).
4. Data Analysis:
The search results confirm the adsorption behavior and point to one effective strategy but lack specifics on optimal mixture ratios, salinity effects, or detailed validation protocols.
The primary mechanism of Neodol 25-3S loss in many systems, especially in porous media like soil or rock, is adsorption onto solid surfaces. The table below summarizes the key factors and findings related to this process.
| Factor | Observation & Impact | Context / Conditions |
|---|---|---|
| Adsorption Isotherm | Displays Langmuirian behavior; adsorption increases with concentration then plateaus at a monolayer [1]. | Observed on sandstone; applicable across all tested solution salinities [1]. |
| Impact of Surfactant Mixtures | Synergistic reduction in adsorption when mixed with other surfactants [1]. | Petroleum sulfonate-Neodol 25-3S mixtures showed reduced adsorption on calcium carbonate (CaCO₃) vs. petroleum sulfonate alone [1]. |
| Impact on Microbial Activity | Can impair microbial dechlorination; inhibits specific enzymatic steps [2]. | Study on a similar anionic surfactant (Steol CS-330) showed inhibition of dechlorination beyond DCE at concentrations >25 mg/L; effect was reversible upon dilution [2]. |
Based on the general principles identified, here are methodologies you can adapt to investigate surfactant loss in your specific system.
This classic experiment quantifies how much surfactant is lost to a particular substrate.
This experiment tests a practical method to mitigate adsorption loss.
What is the primary mechanism of this compound loss in subsurface or reactor environments? The dominant mechanism is typically adsorption onto solid surfaces. Studies have shown it follows a Langmuir isotherm on materials like sandstone, meaning a single layer of molecules forms on the surface [1].
Are there proven strategies to reduce this compound adsorption and loss? Yes, formulating this compound with other surfactants can create a synergistic mixture that reduces overall adsorption. Research indicates that mixtures with petroleum sulfonates showed lower adsorption on materials like calcium carbonate compared to the petroleum sulfonate used alone [1].
Can this compound affect biological processes in my system? While data is specific to a dechlorinating culture, it suggests that surfactants can inhibit microbial enzymatic activity. One study found that an anionic surfactant similar to this compound reversibly inhibited a key dechlorination step at concentrations above 25 mg/L [2]. Testing for biocompatibility in your specific system is recommended.
The following diagram outlines a logical workflow for diagnosing and addressing surfactant loss, based on the information above.
The information here provides a strong starting point. To build a more complete and current knowledge base, I suggest you:
To create your own troubleshooting guides, you can establish a standardized testing protocol. The flowchart below outlines a logical workflow for assessing surfactant compatibility.
Based on the general properties of this compound, here are key parameters and potential issues to investigate in your experiments:
Key Experimental Parameters and Measurements
| Parameter Category | Specific Factors to Test & Measure | Common Assessment Methods |
|---|---|---|
| Surfactant Identity | Ionic Charge (Anionic, Cationic, Non-ionic) [1] | Literature review, supplier SDS |
| Solution Conditions | pH, Water Hardness (Ca²⁺/Mg²⁺), Temperature [1] | Titration, conductivity, stability chambers |
| Physical Compatibility | Precipitation, Hazing, Phase Separation [1] | Visual inspection, turbidity measurement |
| Performance | Foam Volume & Stability, Solubilization [1] | Foam test, interfacial tensiometry |
When building your technical support content, focus on these areas derived from the general information about this compound:
The table below summarizes the basic identifying information for this compound. This is typically where your experimental work would start.
| Property | Description |
|---|---|
| Product Name | This compound [1] |
| CAS Number | 12688-28-7 [2] [1] |
| Appearance | Liquid [1] |
| Common Suppliers | Various fine chemical suppliers in China (e.g., Henan Wentao Chemical, Zibo Hangyu Biotechnology) [1] |
Divalent cations like Zinc (Zn²⁺), Calcium (Ca²⁺), and Magnesium (Mg²⁺) are crucial in cellular processes. Understanding their function is key to troubleshooting experiments.
| Cation | Key Biological Roles | Relevant Experimental Context |
|---|---|---|
| Zinc (Zn²⁺) | Protein catalytic, structural, regulatory functions; cell proliferation and tumor growth [3]. | Can trigger membrane insertion of certain ion channels (e.g., CLIC1), especially at low pH [3]. |
| Calcium (Ca²⁺) | Cell signaling, motility, apoptosis; fundamental coordinator of cellular processes [3]. | Modulates membrane insertion of various proteins; excessive influx can trigger apoptosis via mitochondrial ROS generation [3]. |
| Magnesium (Mg²⁺) | Counter ion for ATP; essential mineral in all cells [3]. | Often used to stabilize materials (e.g., in Partially Stabilized Zirconia); crucial in enzymatic reactions [3]. |
In the absence of pre-existing guides, here is a structured approach to creating your own, based on general laboratory practice.
The following Graphviz diagram outlines a logical workflow for investigating the interaction between this compound and divalent cations, which can serve as a core for your experimental protocols.
Chemical Identity: this compound is the sodium salt of a sulfated C12-C15 primary alcohol ethoxylate, with an average of 3 moles of ethylene oxide [1]. Its structure is represented as R(OCH₂CH₂)₃OSO₃Na, where R is the C12-C15 alkyl chain [1].
Key Adsorption Characteristics:
The following table summarizes the available information on its adsorption behavior.
| Aspect | Description |
|---|---|
| Adsorption Isotherm Type | Langmuirian [1] |
| Observed Substrate | Sandstone [1] |
| Salinity Effect | Langmuirian behavior observed across all tested salinities [1] |
| Behavior in Mixtures | Reduced adsorption when mixed with petroleum sulfonates (e.g., on CaCO₃) [1] |
For researchers investigating the adsorption of surfactants like this compound, the following general workflow outlines the key steps involved in determining an adsorption isotherm and identifying the plateau concentration.
What does Langmuirian adsorption behavior imply for my experiments? Langmuirian behavior suggests that the adsorption process is characterized by a monolayer of surfactant molecules forming on the substrate surface. The adsorption increases with concentration until it reaches a maximum (the plateau), at which point no more surfactant can be adsorbed to form the monolayer [1]. This model simplifies the analysis and prediction of surfactant loss in processes like enhanced oil recovery.
How can I reduce this compound adsorption in my application? The search results indicate a proven strategy: formulating this compound in a mixture with other surfactants, such as petroleum sulfonates. Studies have shown that these mixtures can exhibit synergistic effects, leading to significantly lower adsorption on mineral surfaces like calcium carbonate compared to the individual components [1].
| Problem | Possible Cause | Suggested Action |
|---|---|---|
| High surfactant adsorption | High salinity or presence of multivalent ions (Ca²⁺) | Test solubility and consider pre-flushing or using a co-solvent [1]. |
| Incompatible substrate mineralogy | Characterize the mineral surface and consider using tailored surfactant mixtures (e.g., with petroleum sulfonates) to reduce adsorption [1]. | |
| Inconsistent adsorption data | Lack of equilibrium | Ensure sufficient contact time during the batch adsorption experiment. |
| Substrate heterogeneity | Use a well-characterized, uniform substrate sample for reproducible results. |
The search results point to several critical factors for your experimental design:
The table below outlines basic identifiers for Neodol 25-3S and some well-documented surfactants for which comparative adsorption data was not located in the search.
| Surfactant Name | CAS Number | Type | Key Known Properties / Applications (from search results) |
|---|---|---|---|
| This compound | 12688-28-7 [1] | Information Not Found | Information Not Found [1] |
| Sodium Dodecyl Sulfate (SDS) | 151-21-3 [2] [3] [4] | Anionic [2] | Effective solubilizer & denaturant for protein extraction & SDS-PAGE [2] [5] [4]; Critical Micelle Concentration (CMC): ~8.2 mM [4]. |
| Triton X-100 | 9004-82-4 (one of several) [6] | Non-ionic [6] | Lyses cells & solubilizes membrane proteins, often in their native state [6]. |
Based on the search results, I can provide a generalized experimental concept for studying surfactant adsorption, which is a common approach when specific data is unavailable.
The following diagram outlines a general workflow for conducting and analyzing a surfactant adsorption experiment.
Key Experimental Measurements and Calculations:
Qe = (C₀ - Ce) * V / m, where:Qe values at different Ce concentrations are fitted to models like the Langmuir isotherm (assumes monolayer adsorption) or Freundlich isotherm (assumes heterogeneous surface adsorption). The fitted parameters (e.g., Qmax - maximum adsorption capacity, KL, KF) allow for quantitative comparison between different surfactants.
The table below summarizes the interfacial activity and key characteristics of different surfactants in complex systems with Changqing petroleum sulfonate, based on the experimental findings [1].
| Surfactant Type & Name | Synergistic Effect | Interfacial Activity | Key Characteristics & Anti-adsorption Performance |
|---|---|---|---|
| C16ArSO3 (Anionic) | Yes | High | --- |
| 6501 (Non-ionic) | Yes | High | Good interfacial activity and anti-adsorption; a preferred component [1]. |
| C18N (Cationic) | Yes | High | --- |
| Betaine (Amphoteric) | Yes | High | Good interfacial activity and anti-adsorption; a preferred component when combined with octadecyl sulfopropyl betaine [1]. |
The following methodology was used to obtain the comparative data above [1].
The diagram below visualizes the experimental workflow and decision-making process for identifying the optimal surfactant complex [1].
Experimental Workflow for Optimal Surfactant Selection
The search results clarify the relationship between the Neodol product family and alkyl ethoxy sulfates, which can be summarized in the table below:
| Product Name | Chemical Description | Product Type |
|---|---|---|
| Neodol 25-7 [1] | C12-15 Alcohol Ethoxylate, 7 EO [1] | Nonionic surfactant (alcohol ethoxylate) |
| Neodol 25-3S [2] [3] | Information limited; name suggests a sulfated form [2] | Anionic surfactant (alkyl ethoxy sulfate, or AES) |
| Sodium Alkyl Ethoxy Sulphate (SAES) [4] [5] | Anionic surfactant derived from natural fats/oils [5] | Core anionic surfactant class |
Key Difference: Neodol 25-7 is a nonionic surfactant (an alcohol ethoxylate), while this compound and other Sodium Alkyl Ethoxy Sulphates (SAES) are anionic surfactants. The "S" in this compound typically indicates the ethoxylate chain has been sulfated, converting it from nonionic to anionic [2]. This fundamental difference in charge dictates their performance, compatibility, and applications.
Although direct performance data was not found, one research paper details an advanced method for characterizing alkyl ethoxy sulphate (AES) products. This methodology could be central to conducting the comparative experiments you require.
The developed technique uses mixed-mode High-Performance Liquid Chromatography (HPLC) coupled with a Charged Aerosol Detector (CAD) to achieve a comprehensive "ethoxymer" profile of complex AES mixtures [6].
The workflow of this analytical method is illustrated below, which separates and quantifies the individual components in a mixture.
This method can separate over 50 different components in a single analysis, providing detailed data on the alkyl chain length and ethoxymer distribution, which are critical factors determining a surfactant's properties, such as detergency, foaming, and solubility [6].